3-Pentyl Acetoacetate

Description

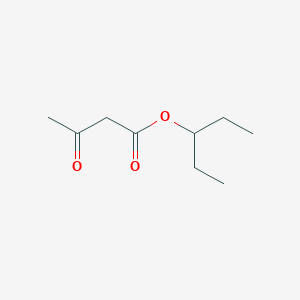

Structure

3D Structure

Properties

IUPAC Name |

pentan-3-yl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-8(5-2)12-9(11)6-7(3)10/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTIWTQFHWICDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562917 | |

| Record name | Pentan-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13562-81-7 | |

| Record name | Pentan-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentyl Acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pentyl Acetoacetate for Advanced Research

This guide provides a comprehensive technical overview of 3-pentyl acetoacetate (CAS No. 13562-81-7), a versatile β-keto ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, safety protocols, and its significant, albeit nuanced, role as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates.

Core Compound Identity and Physicochemical Properties

This compound, systematically known as pentan-3-yl 3-oxobutanoate, is a specialty organic chemical valued for its unique structural features that enable a variety of chemical transformations.[1] Its identity is unequivocally established by its CAS (Chemical Abstracts Service) Registry Number: 13562-81-7 .[2][3][4]

The molecule consists of a central acetoacetate core esterified with a 3-pentyl (or sec-amyl) alcohol moiety. This structure, particularly the active methylene group (the -CH₂- between the two carbonyls), is the cornerstone of its reactivity, making the adjacent protons acidic and readily removable by a suitable base.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 13562-81-7 | [2][3][4] |

| Molecular Formula | C₉H₁₆O₃ | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| IUPAC Name | pentan-3-yl 3-oxobutanoate | [1] |

| Synonyms | Acetoacetic Acid 3-Amyl Ester, Acetoacetic Acid 3-Pentyl Ester, 3-Amyl Acetoacetate | [2][3] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 213 °C | - |

| Flash Point | 82 °C | - |

| Density/Specific Gravity | 0.97 g/cm³ (at 20°C) | - |

| Purity (typical) | >97% (GC) | [2] |

Strategic Synthesis of this compound

The synthesis of this compound, like other β-keto esters, can be approached through several established methodologies. The choice of method is often dictated by the availability of starting materials, desired scale, and purity requirements. Two primary synthetic routes are of significant industrial and laboratory relevance.

Synthesis via Diketene and 3-Pentanol: A Direct Approach

A highly efficient and common industrial method for preparing β-keto esters involves the reaction of diketene with an alcohol.[5] In the case of this compound, this involves the nucleophilic addition of 3-pentanol to the highly reactive diketene molecule.

Causality of Experimental Design: This method is favored for its atom economy and directness. Diketene serves as a potent acetoacetylating agent. The reaction is typically catalyzed by a mild base or a Lewis acid to facilitate the opening of the diketene lactone ring. The choice of catalyst is critical to prevent polymerization of diketene. The reaction is often performed neat or in an inert solvent to control the exothermicity.

Caption: Synthesis of this compound from 3-Pentanol and Diketene.

Experimental Protocol (Exemplary):

-

To a stirred, cooled (0-5 °C) solution of 3-pentanol (1.0 equivalent), add a catalytic amount of a tertiary amine (e.g., triethylamine, 0.05 eq.).

-

Slowly add diketene (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC or GC.

-

Upon completion, the catalyst can be removed by an acidic wash, and the crude product is purified by vacuum distillation to yield pure this compound.

Acetoacetic Ester Synthesis: The Classic Approach

While not a direct synthesis of this compound, the "acetoacetic ester synthesis" is a foundational concept that utilizes β-keto esters like this one to create more complex ketones.[4][6][7] It is crucial for any researcher using this compound to understand this reaction, as it is the primary application of this class of molecules.

The core principle involves the deprotonation of the α-carbon, followed by alkylation. The resulting substituted β-keto ester can then be hydrolyzed and decarboxylated to yield a ketone.

Sources

- 1. This compound | C9H16O3 | CID 14677137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. US9611186B2 - Synthesis of high caloric fuels and chemicals via ketene and diketene intermediates - Google Patents [patents.google.com]

- 6. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Structure and Chemistry of 3-Pentyl Acetoacetate

Foreword: This document provides a comprehensive technical overview of this compound, a β-keto ester of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the molecule's structural characteristics, synthesis, spectroscopic confirmation, and chemical reactivity. Our approach emphasizes the causal relationships behind its properties and the practical application of this knowledge in a laboratory setting.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name pentan-3-yl 3-oxobutanoate, is an organic compound classified as a β-keto ester.[1] This classification is crucial as it foretells the molecule's characteristic chemical behavior, most notably its participation in keto-enol tautomerism and its utility as a versatile synthetic intermediate. The presence of both a ketone and an ester functional group, separated by a methylene group (the α-carbon), is the defining structural feature.

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | pentan-3-yl 3-oxobutanoate | [1] |

| Synonyms | Acetoacetic Acid 3-Pentyl Ester, 3-Amyl Acetoacetate | [2][3] |

| CAS Number | 13562-81-7 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₆O₃ | [1][2][4][6][7] |

| Molecular Weight | 172.22 g/mol | [1][2][4][5] |

| Appearance | Colorless to Almost Colorless Liquid | |

| Density | 0.96 g/cm³ | [2] |

| Boiling Point | 213 °C | [2] |

| Flash Point | 82.4 °C | [2] |

| Refractive Index | 1.4240 - 1.4290 | [2] |

Structural Architecture and Functional Groups

The structure of this compound is composed of two primary moieties: the acetoacetate group and the 3-pentyl group, linked by an ester bond. The acetoacetate portion provides the reactive β-dicarbonyl system, while the 3-pentyl group is a symmetric, branched alkyl chain.

Caption: 2D structure of this compound highlighting key functional groups.

A critical aspect of acetoacetate chemistry is the presence of acidic α-protons on the methylene group (C3) situated between the two carbonyls. The pKa of these protons is significantly lower than that of typical methylene protons, facilitating the formation of a stabilized enolate ion. This enolate is a powerful nucleophile, making this compound a valuable substrate for alkylation and acylation reactions, famously known as the Acetoacetic Ester Synthesis.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is fundamental to its reactivity. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring.

Caption: Equilibrium between the keto and enol tautomers of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via the esterification of acetoacetic acid or, more commonly, through the transesterification of a more readily available acetoacetate ester, such as ethyl acetoacetate, with 3-pentanol. The reaction is generally catalyzed by a strong acid.

Generalized Synthesis Protocol: Acid-Catalyzed Transesterification

This protocol describes a representative procedure for synthesizing this compound. Causality: The use of excess 3-pentanol and removal of the ethanol byproduct (e.g., via distillation) shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 3-pentanol (e.g., 2.0 molar equivalents) and ethyl acetoacetate (1.0 molar equivalent).

-

Cautiously add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1% mol/mol).

Step 2: Reaction Execution

-

Heat the mixture to a temperature that allows for the selective distillation of the ethanol byproduct (boiling point ~78 °C). The reaction progress can be monitored by observing the volume of ethanol collected.

-

Continue heating until ethanol is no longer produced, typically for several hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel.

-

Wash with brine to remove residual water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Confirmation of Structure

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

| Spectroscopic Method | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl groups of the 3-pentyl moiety (triplets and quartets), a methine proton from the 3-pentyl group, the α-methylene protons, and the terminal methyl protons of the acetoacetyl group. The presence of the enol form would be indicated by a characteristic enolic proton signal downfield.[8] |

| ¹³C NMR | Resonances for the two distinct carbonyl carbons (ketone and ester), carbons of the 3-pentyl group, and the carbons of the acetoacetyl backbone. |

| IR Spectroscopy | Strong absorption bands characteristic of a C=O stretch for the ketone (~1715 cm⁻¹) and a C=O stretch for the ester (~1740 cm⁻¹). A broad O-H stretch would be observed if a significant amount of the enol form is present. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 172.22.[4][6] Fragmentation patterns would likely show losses of the 3-pentoxy group or parts of the acetoacetyl chain. |

Applications in Organic Synthesis

The primary application of this compound lies in its role as a nucleophilic building block in organic synthesis. The acetoacetic ester synthesis allows for the preparation of a wide variety of substituted methyl ketones.[9]

The general process involves:

-

Deprotonation: Reaction with a base (e.g., sodium ethoxide) to form the stabilized enolate.

-

Alkylation: The enolate is reacted with an alkyl halide (R-X) to introduce an alkyl group at the α-position. This step can be repeated with a different alkyl halide to create a disubstituted product.

-

Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating results in the loss of CO₂ and the formation of a substituted ketone.

This synthetic utility makes this compound and related compounds valuable precursors in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 3-Pentyl acetate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H16O3). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pentyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pentyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 3-PENTYL ACETATE. U.S. Department of Labor. Retrieved from [Link]

-

Filo. (2025, May 28). Prepare 3-methyl-2-pentanone from acetoacetic ester. Retrieved from [Link]

-

Cram. (n.d.). Pentyl Acetate Synthesis Lab Report. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97% (GC), 1 ml. Retrieved from [Link]

-

accedaCRIS. (n.d.). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Retrieved from [Link]

Sources

- 1. This compound | C9H16O3 | CID 14677137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 7. Pentyl acetoacetate [webbook.nist.gov]

- 8. ACETOACETIC ACID 3-PENTYL ESTER(13562-81-7) 1H NMR spectrum [chemicalbook.com]

- 9. Prepare 3-methyl-2-pentanone from acetoacetic ester. | Filo [askfilo.com]

An In-depth Technical Guide to 3-Pentyl Acetoacetate: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 3-pentyl acetoacetate, a versatile β-keto ester with significant applications in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its chemical properties, synthesis, and utility as a key building block for bioactive molecules.

Introduction and Nomenclature

This compound, systematically known as pentan-3-yl 3-oxobutanoate, is an organic compound characterized by a ketone and an ester functional group, separated by a methylene group. This β-keto ester structure imparts unique reactivity, making it a valuable intermediate in a variety of chemical transformations. Its identity is unequivocally established by its CAS Registry Number: 13562-81-7 .[1][2][3]

For clarity and comprehensive understanding, it is essential to be familiar with the various synonyms and identifiers for this compound, which are often encountered in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | pentan-3-yl 3-oxobutanoate[2] |

| Common Name | This compound |

| Synonyms | Acetoacetic Acid 3-Pentyl Ester[1][2][3], 3-Amyl Acetoacetate[1][3], Acetoacetic Acid 3-Amyl Ester[1][3] |

| CAS Number | 13562-81-7[1][2][3] |

| Molecular Formula | C₉H₁₆O₃[1][2] |

| Molecular Weight | 172.22 g/mol [1][2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in chemical synthesis. These properties dictate the choice of reaction conditions, solvents, and purification techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Boiling Point | 213 °C | |

| Flash Point | 82 °C | |

| Refractive Index | ~1.424 | |

| Purity (typical) | >97% (GC) | [1] |

Synthesis of this compound: A Focus on Transesterification

The most common and efficient method for the synthesis of this compound is through the transesterification of a more readily available acetoacetate ester, such as ethyl acetoacetate, with 3-pentanol. This reaction is typically catalyzed by an acid or a base, or in some modern approaches, by enzymes. The choice of catalyst and reaction conditions is critical to achieving high yields and purity.

The Rationale Behind Transesterification

Transesterification is an equilibrium-driven process where the alkoxy group of an ester is exchanged with that of an alcohol. In the context of synthesizing this compound, using an excess of 3-pentanol or removing the lower-boiling ethanol by-product can effectively shift the equilibrium towards the desired product, in accordance with Le Châtelier's principle.

Generalized Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Transesterification

This protocol provides a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

3-Pentanol (3.0 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.01 eq)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Toluene (as a solvent for azeotropic removal of ethanol, optional)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add ethyl acetoacetate and 3-pentanol. If using an azeotropic removal strategy, add toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring.

-

Reaction: Heat the mixture to reflux. The ethanol-toluene azeotrope (or ethanol itself if no toluene is used) will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by TLC or GC.

-

Work-up: Once the reaction is complete (typically after several hours, when no more ethanol is collected), cool the mixture to room temperature.

-

Neutralization: Carefully wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Extraction: Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the excess 3-pentanol and toluene.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques. The following data are representative of a pure sample.

¹H NMR Spectroscopy

A proton NMR spectrum provides detailed information about the structure of the molecule. The spectrum of this compound is expected to show distinct signals for the protons in the pentyl group and the acetoacetate moiety. A publicly available ¹H NMR spectrum for acetoacetic acid 3-pentyl ester confirms the expected proton environments.[4]

Expected Chemical Shifts (δ, ppm):

-

~0.9 ppm (triplet, 6H): Methyl protons of the two ethyl groups in the 3-pentyl moiety.

-

~1.5 ppm (multiplet, 4H): Methylene protons of the two ethyl groups in the 3-pentyl moiety.

-

~2.2 ppm (singlet, 3H): Methyl protons of the acetyl group.

-

~3.4 ppm (singlet, 2H): Methylene protons between the ketone and ester carbonyls.

-

~4.8 ppm (quintet, 1H): Methine proton of the 3-pentyl group.

¹³C NMR Spectroscopy

Predicted Chemical Shifts (δ, ppm):

-

~10 ppm: Methyl carbons of the 3-pentyl group.

-

~25-30 ppm: Methylene carbons of the 3-pentyl group and the methyl carbon of the acetyl group.

-

~50 ppm: Methylene carbon of the acetoacetate backbone.

-

~75 ppm: Methine carbon of the 3-pentyl group.

-

~167 ppm: Ester carbonyl carbon.

-

~200 ppm: Ketone carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups.

Expected Characteristic Absorption Bands (cm⁻¹):

-

~1745 cm⁻¹: C=O stretch of the ester.

-

~1720 cm⁻¹: C=O stretch of the ketone.

-

~2800-3000 cm⁻¹: C-H stretching of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 172.22), the molecular ion peak (M⁺) may be observed, although it can be weak. Common fragmentation patterns for esters and ketones would be expected.[5][6][7][8]

Expected Fragmentation Peaks (m/z):

-

m/z = 172: Molecular ion (M⁺).

-

m/z = 129: Loss of the acetyl group ([M - 43]⁺).

-

m/z = 87: Loss of the 3-pentoxy group ([M - 85]⁺).

-

m/z = 43: Acetyl cation ([CH₃CO]⁺), often a prominent peak.

Applications in Drug Development: A Versatile Synthetic Building Block

The true value of this compound in drug development lies in its utility as a versatile building block in the synthesis of complex heterocyclic scaffolds that form the core of many pharmaceuticals. Its β-dicarbonyl functionality allows it to participate in a variety of condensation reactions.

The Japp-Klingemann Reaction: Gateway to Indoles

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[9] These hydrazones are crucial intermediates in the Fischer indole synthesis, a cornerstone reaction for the construction of the indole nucleus, which is a prevalent scaffold in numerous natural products and pharmaceuticals.

Caption: Japp-Klingemann reaction workflow.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation of a β-keto ester, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[10] DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Notably, the mitotic kinesin inhibitor Monastrol is synthesized via a Biginelli reaction using ethyl acetoacetate.[11][12][13][14] The use of this compound in this reaction would lead to novel DHPMs with a different substitution pattern, offering a pathway for the development of new drug candidates.

The Hantzsch Dihydropyridine Synthesis: Access to Calcium Channel Blockers

The Hantzsch synthesis is another important multicomponent reaction that utilizes two equivalents of a β-keto ester, an aldehyde, and ammonia to form 1,4-dihydropyridines.[9][13][15] This class of compounds includes several blockbuster drugs that act as calcium channel blockers for the treatment of hypertension and angina, such as Nifedipine and Felodipine .[9][10][15][16][17][18][19][20] The synthesis of these drugs often employs methyl or ethyl acetoacetate, and the use of this compound would provide access to novel dihydropyridine derivatives for structure-activity relationship studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation.[2] Therefore, the use of appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its straightforward synthesis via transesterification and its ability to participate in key multicomponent reactions make it an attractive starting material for the creation of diverse libraries of heterocyclic compounds with a wide range of biological activities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the pursuit of novel therapeutic agents.

References

-

Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Hantzsch Synthesis of Nifedipine. (2016, December 16). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkivoc. Retrieved January 12, 2026, from [Link]

-

New Opportunities in the Synthesis of Monastrol. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]

-

3-Pentyl acetate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Discovery and Synthesis of Monastrol. (n.d.). Synfacts. Retrieved January 12, 2026, from [Link]

-

Biginelli reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

- Process for preparing (s)-(-)-felodipine. (n.d.). Google Patents.

-

Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

-

Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 12, 2026, from [Link]

-

Optimization and continuous flow synthesis of felodipine. (n.d.). Arkivoc. Retrieved January 12, 2026, from [Link]

-

Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. (2025, May 11). Frontiers. Retrieved January 12, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

-

This compound, min 97% (GC), 1 ml. (n.d.). CP Lab Safety. Retrieved January 12, 2026, from [Link]

- Method for preparing felodipine. (n.d.). Google Patents.

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Solvent free transesterification of ethylacetoacetate and higher alcohols over nanocrystalline CeO2 loaded hierarchical Mobil Five (MFI) zeolite. (n.d.). Scholars Research Library. Retrieved January 12, 2026, from [Link]

-

Recent advances in the transesterification of β-keto esters. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved January 12, 2026, from [Link]

-

Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

6.2: Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

IR Spectra of Selected Compounds. (2020, June 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Etherification of pentanol through the reductive alkylation of ethyl acetoacetate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

-

n-Pentyl acetate. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Pentyl acetoacetate. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C9H16O3 | CID 14677137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. ACETOACETIC ACID 3-PENTYL ESTER(13562-81-7) 1H NMR spectrum [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. books.rsc.org [books.rsc.org]

- 16. Felodipine 3,5-DiMethyl Ester synthesis - chemicalbook [chemicalbook.com]

- 17. Felodipine synthesis - chemicalbook [chemicalbook.com]

- 18. ijpcbs.com [ijpcbs.com]

- 19. Frontiers | Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]

- 20. CN102285911B - Method for preparing felodipine - Google Patents [patents.google.com]

The Duality of Structure: An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Pentyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1] This guide provides a comprehensive technical examination of this phenomenon as manifested in 3-pentyl acetoacetate, a β-ketoester of significant interest in synthetic chemistry. We will delve into the structural nuances of the keto and enol tautomers, the thermodynamic and kinetic factors governing their interconversion, and the powerful spectroscopic techniques employed for their characterization. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the principles and practical methodologies for analyzing and manipulating this critical equilibrium.

Introduction: The Concept of Tautomerism

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2] Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with different atomic arrangements that exist in a dynamic equilibrium.[2] The keto-enol tautomerism of β-dicarbonyl compounds, such as this compound, is a classic and highly relevant example of this phenomenon.[3] While most simple carbonyl compounds exist predominantly in the more thermodynamically stable keto form, β-dicarbonyls can exhibit a significant population of the enol tautomer at equilibrium.[2][3]

The α-hydrogens of carbonyl compounds are weakly acidic, a property that facilitates their removal and subsequent protonation at the carbonyl oxygen to form the enol.[2][4] This process can be catalyzed by both acids and bases.[2][5][6]

Structural Analysis of this compound Tautomers

This compound, like other β-ketoesters, exists as a mixture of its keto and enol forms. The presence of a bulky 3-pentyl group at the α-position can influence the stability and population of these tautomers.

The Keto Tautomer

The keto form of this compound features two carbonyl groups separated by a methylene group. The α-hydrogen, situated between these two electron-withdrawing groups, exhibits enhanced acidity compared to a simple ketone.[7]

The Enol Tautomer and Intramolecular Stabilization

The enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond. A key feature of the enol tautomer in β-dicarbonyl compounds is the formation of a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.[4][6][8] This intramolecular hydrogen bond, along with the conjugation of the C=C double bond with the carbonyl group, significantly stabilizes the enol form, making it more prevalent than in simple ketones.[4][6][7]

However, the presence of a bulky substituent at the α-position, such as the 3-pentyl group, can introduce steric hindrance, potentially destabilizing the planar enol structure and shifting the equilibrium towards the keto form.[7]

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several interconnected factors. Understanding and controlling these factors is crucial for synthetic applications.

Solvent Effects

The polarity of the solvent plays a significant role in determining the tautomeric ratio.[5][9]

-

Non-polar Solvents: In non-polar solvents like hexane or carbon tetrachloride, the intramolecularly hydrogen-bonded enol form is favored.[10] These solvents do not effectively solvate the polar keto form, thus promoting the less polar, internally stabilized enol.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) are strong hydrogen bond acceptors and can disrupt the intramolecular hydrogen bond of the enol, thereby stabilizing the keto form.[11]

-

Polar Protic Solvents: Protic solvents, such as water and alcohols, can form intermolecular hydrogen bonds with both the keto and enol forms. This can disrupt the intramolecular hydrogen bond of the enol, often leading to a preference for the keto tautomer.[9]

It is a long-held generalization, known as Meyer's rule, that increasing solvent polarity shifts the equilibrium toward the keto form for acyclic β-dicarbonyls.[11][12] The underlying rationale has often been that the keto form is more polar. However, both theoretical calculations and experimental data for compounds like acetylacetone have challenged this, suggesting the enol tautomer can have a higher dipole moment.[11][12][13]

Temperature

Temperature can influence the position of the equilibrium.[5] Often, an increase in temperature favors the formation of the less stable tautomer. For many β-dicarbonyls, this means a higher temperature can lead to a slight increase in the proportion of the keto form, although the effect is often not as pronounced as solvent effects.

Substituent Effects

The nature of the substituents on the β-dicarbonyl framework has a profound impact.

-

Electron-Withdrawing Groups: Electron-withdrawing groups at the α-position can stabilize the enol form.[7]

-

Steric Hindrance: As mentioned previously, bulky groups at the α-position, like the 3-pentyl group, can sterically destabilize the planar enol form, favoring the keto tautomer.[7]

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism because the interconversion between the keto and enol forms is often slow on the NMR timescale.[7][11][12] This allows for the observation and quantification of distinct signals for each tautomer.

¹H NMR Spectroscopy

Proton NMR provides clear diagnostic signals for both the keto and enol forms:

-

Keto Form: Will show a characteristic signal for the α-proton (CH) and the methylene protons (CH₂) adjacent to the carbonyl groups.

-

Enol Form: Will exhibit a downfield signal for the enolic hydroxyl proton (OH), typically in the range of 10-15 ppm due to strong intramolecular hydrogen bonding. A signal for the vinylic proton (=CH) will also be present.

By integrating the areas of specific, well-resolved peaks corresponding to each tautomer, the relative percentage of the keto and enol forms can be accurately determined.[7]

¹³C NMR Spectroscopy

Carbon NMR can also be used to distinguish between the tautomers. The keto form will show two distinct carbonyl carbon signals, while the enol form will have signals corresponding to the enolic carbon double bond (C=C-OH) and the remaining carbonyl carbon.[10]

Experimental Protocols

Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a deuterated solvent appropriate for the desired study (e.g., CDCl₃ for a relatively non-polar environment, DMSO-d₆ for a polar aprotic environment).

-

Concentration: Prepare a solution of this compound of a known concentration (e.g., 0.1 M).

-

Equilibration: Allow the solution to stand at a constant temperature for a sufficient period (e.g., 24 hours) to ensure the keto-enol equilibrium is established.[14]

-

Analysis: Acquire the ¹H NMR spectrum of the equilibrated sample.

Data Analysis for Equilibrium Constant Calculation

-

Peak Assignment: Identify the characteristic peaks for the keto and enol tautomers in the ¹H NMR spectrum.

-

Integration: Integrate the area of a non-overlapping peak for the keto form (e.g., the α-proton) and the enol form (e.g., the vinylic proton).

-

Calculation of Mole Fractions:

-

% Enol = [Integral of Enol Peak / (Integral of Enol Peak + Integral of Keto Peak)] * 100

-

% Keto = 100 - % Enol

-

-

Calculation of Equilibrium Constant (K_eq):

-

K_eq = [% Enol] / [% Keto]

-

Data Presentation

The following table provides hypothetical data on the tautomeric composition of this compound in different solvents, illustrating the principles discussed.

| Solvent | Dielectric Constant (ε) | % Keto (Hypothetical) | % Enol (Hypothetical) | K_eq (Hypothetical) |

| Hexane-d₁₄ | 1.9 | 25 | 75 | 3.00 |

| Chloroform-d | 4.8 | 40 | 60 | 1.50 |

| Acetone-d₆ | 20.7 | 65 | 35 | 0.54 |

| DMSO-d₆ | 46.7 | 80 | 20 | 0.25 |

| Methanol-d₄ | 32.7 | 70 | 30 | 0.43 |

Visualizing the Equilibrium and Workflow

Keto-Enol Tautomerism of this compound

Caption: The dynamic equilibrium between the keto and enol tautomers of this compound.

NMR-Based Workflow for Tautomer Analysis

Caption: A stepwise workflow for the quantitative analysis of keto-enol tautomerism using ¹H NMR spectroscopy.

Conclusion

The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural, solvent, and temperature effects. The stability of the enol form, conferred by intramolecular hydrogen bonding and conjugation, is counterbalanced by steric effects from the α-substituent and interactions with the solvent medium. A thorough understanding of these principles, coupled with robust analytical techniques like NMR spectroscopy, is essential for researchers in synthetic chemistry and drug development. By controlling the tautomeric equilibrium, one can modulate the reactivity and properties of β-ketoesters, thereby enabling more precise and efficient chemical syntheses.

References

- Antic, D. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- Folkendt, M. M., Weiss-Lopez, B. E., Chauvel Jr., J. P., & True, N. S.

- askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism.

- Udagawa, T., Murphy, R. B., Darwish, T. A., Tachikawa, M., & Mori, S. H/D Isotope Effects in Keto-Enol Tautomerism of β-Dicarbonyl Compounds —Importance of Nuclear Quantum Effects of Hydrogen Nuclei—. Bulletin of the Chemical Society of Japan.

- Chemistry LibreTexts. (2022). 4.

- Rogers, J. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEM. Canadian Journal of Chemistry, 43(5), 1516-1526.

- Journal of Chemical Education. (1966). Solvent effect on the keto-enol equilibrium of acetoacetic ester.

- Journal of Theoretical and Computational Chemistry. (2010).

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.

- Journal of Chemical Education. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

- ResearchGate. (2010).

- ResearchGate. (2021). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds.

- SciSpace. The composition, structure and hydrogen bonding of the β-diketones.

- Pearson. Tautomers of Dicarbonyl Compounds: Videos & Practice Problems.

- Journal of Emerging Investigators. (2022).

- INIS-IAEA. (2018). H/D isotope effects in keto-enol tautomerism of β-dicarbonyl compounds. Importance of nuclear quantum effects of hydrogen nuclei.

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

- PHYWE.

- YouTube. (2019).

- Chemistry LibreTexts. (2024). 22.1: Keto-Enol Tautomerism.

- ACS Publications. Keto-enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds.

- Journal of Physical & Theoretical Chemistry. (2007). Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism.

- PMC - NIH. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.

- BioPchem. Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics.

- ResearchGate. (2010). The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form.

- ACS Publications. Keto-enol tautomerization: A thermodynamic and kinetic study.

- ResearchGate. (2015). Experimental and pK prediction aspects of tautomerism of drug-like molecules.

- PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. biopchem.education [biopchem.education]

- 14. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 3-Amyl Acetoacetate

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical resource on 3-Amyl Acetoacetate, focusing on its fundamental physical and chemical properties, synthesis, and applications. The content herein is curated to provide both foundational knowledge and practical insights for professionals in scientific research and development.

Molecular Identity and Nomenclature

3-Amyl Acetoacetate, systematically known as pentyl 3-oxobutanoate, is a β-keto ester characterized by the presence of both a ketone and an ester functional group. This dual reactivity makes it a versatile intermediate in organic synthesis. For clarity and reproducibility in scientific contexts, a consistent identification of this compound is crucial.

| Identifier | Value |

| IUPAC Name | pentyl 3-oxobutanoate |

| Synonyms | Amyl acetoacetate, Acetoacetic acid n-amyl ester, 3-Oxobutanoic acid pentyl ester |

| CAS Number | 6624-84-6 |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol [1] |

| Canonical SMILES | CCCCCCOC(=O)CC(=O)C[2] |

| InChI Key | IDZAUPYMMSSVHP-UHFFFAOYSA-N[2] |

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 3-Amyl Acetoacetate is essential for its proper handling, storage, and application in experimental design.

Physical Properties

The physical state and constants of 3-Amyl Acetoacetate are summarized below. These properties are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Odor | Fruity, banana-like | [3] |

| Boiling Point | 222 °C | [4] |

| Density | 0.96 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in ethanol and ether | [5] |

| Refractive Index | 1.426 | [4] |

| Flash Point | 86 °C | [4] |

Chemical Properties and Reactivity

The chemical behavior of 3-Amyl Acetoacetate is dominated by the interplay between its ketone and ester functionalities, and the particularly reactive methylene group positioned between them.

-

Keto-Enol Tautomerism : A key characteristic of β-dicarbonyl compounds, 3-Amyl Acetoacetate exists in a dynamic equilibrium between its keto and enol forms. The enol tautomer is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This equilibrium is solvent-dependent and is fundamental to its reactivity.

Caption: Workflow for the synthesis of 3-Amyl Acetoacetate.

Industrial and Research Applications

The unique reactivity of 3-Amyl Acetoacetate makes it a valuable precursor in various chemical industries.

-

Pharmaceutical Intermediates : It is a key building block in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceutical agents.

-

Flavors and Fragrances : Its characteristic fruity aroma makes it a component in the formulation of flavorings and perfumes. [3]* Pesticide Manufacturing : The acetoacetate moiety is utilized in the synthesis of certain classes of pesticides and herbicides.

-

Dyes and Pigments : It is used in the manufacturing of certain organic pigments.

Safety, Handling, and Storage

Proper safety protocols are mandatory when working with 3-Amyl Acetoacetate to minimize risks.

-

Handling : Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. [6][7]Avoid contact with skin and eyes. [8]* Storage : Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [9]Keep containers tightly sealed. It is incompatible with strong oxidizing agents, acids, and bases.

-

First Aid : In case of skin contact, wash immediately with plenty of soap and water. [7]For eye contact, rinse cautiously with water for several minutes. [7]If inhaled, move to fresh air. [10]Seek medical attention if irritation or other symptoms persist. Always have a current Safety Data Sheet (SDS) available for reference.

References

-

MOLBASE. (n.d.). pentyl 3-oxobutanoate. Retrieved January 13, 2026, from [Link]

-

Encyclopedia.com. (n.d.). Amyl Acetate. Retrieved January 13, 2026, from [Link]

-

DayGlo Color Corp. (2024, December 12). Safety Data Sheet. Retrieved January 13, 2026, from [Link]

-

ChemBK. (n.d.). Ethyl 3-oxobutanoate. Retrieved January 13, 2026, from [Link]

-

Stenutz. (n.d.). pentyl 2-cyano-3-oxobutanoate. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Amyl Acetoacetate. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

PubChemLite. (n.d.). Amyl acetoacetate (C9H16O3). Retrieved January 13, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl 3-oxobutanoate (FDB003241). Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 3-Pentyl Acetoacetate. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

ChemBK. (2024, April 9). isobutyl 3-oxobutanoate. Retrieved January 13, 2026, from [Link]

-

Stenutz. (n.d.). ethyl 3-oxobutanoate. Retrieved January 13, 2026, from [Link]

-

Cheméo. (n.d.). Pentyl 2-chlorobutanoate. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

ChemBK. (2024, April 10). 3-oxobutanoic acid propan-2-yl ester. Retrieved January 13, 2026, from [Link]

Sources

- 1. This compound | C9H16O3 | CID 14677137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Amyl acetoacetate (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 3. encyclopedia.com [encyclopedia.com]

- 4. molbase.com [molbase.com]

- 5. chembk.com [chembk.com]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to 3-Pentyl Acetoacetate: Commercial Availability, Synthesis, and Applications

Introduction

3-Pentyl acetoacetate, systematically known as pentan-3-yl 3-oxobutanoate (CAS No. 13562-8-7), is a β-keto ester of significant interest in various fields of chemical synthesis. Its unique structural features, particularly the presence of a reactive methylene group flanked by two carbonyl functionalities, make it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides an in-depth analysis of the commercial availability of this compound, its physicochemical properties, synthetic routes, and its applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is commercially available from a number of reputable chemical suppliers, typically in research-grade purities. The compound is generally offered with a purity of over 97%, as determined by gas chromatography (GC). When sourcing this chemical, it is crucial to verify the CAS number (13562-8-7) to ensure the correct isomer is being procured, as other pentyl esters of acetoacetic acid exist.

Below is a summary of prominent suppliers of this compound:

| Supplier | Purity | Available Quantities | Synonyms Provided |

| TCI America | >97.0% (GC)[1][2][3] | 25 mL and bulk inquiries[1][2][3] | Acetoacetic Acid 3-Pentyl Ester, 3-Amyl Acetoacetate[1][2][3] |

| Santa Cruz Biotechnology | N/A | Research quantities | N/A[4] |

| Aladdin Scientific | ≥97% (GC)[5] | 1 mL and larger quantities[5] | Acetoacetic Acid 3-Amyl Ester, Acetoacetic Acid 3-Pentyl Ester[6] |

| Sigma-Aldrich | 97% | Research quantities | pentan-3-yl 3-oxobutanoate[7] |

It is advisable for researchers to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound prior to use.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a chemical is paramount for its effective use in research and development. Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| CAS Number | 13562-81-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C9H16O3 | [4][5] |

| Molecular Weight | 172.22 g/mol | [4][5] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Purity | >97.0% (GC) | [1][2][3] |

| IUPAC Name | pentan-3-yl 3-oxobutanoate | [8] |

Spectroscopic Data

Spectroscopic data is essential for the verification of the chemical structure and purity of this compound.

-

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is a critical tool for confirming the structure of this compound. A publicly available spectrum can be accessed through ChemicalBook, which provides the expected proton environments of the molecule.

-

Mass Spectrometry (MS): A mass spectrum for this compound is not widely published. However, the expected molecular ion peak [M]+ would be at m/z = 172. Fragmentation would likely involve the loss of the 3-pentoxy group or parts of the ester and ketone functionalities.

Synthesis of this compound

The synthesis of β-keto esters such as this compound is a classic example of a condensation reaction. The most common and industrially scalable method is the transesterification of another acetoacetate ester, typically ethyl acetoacetate or methyl acetoacetate, with 3-pentanol. This reaction is generally catalyzed by a sodium alkoxide.

The overall synthetic scheme is depicted in the following workflow diagram:

Caption: Transesterification workflow for the synthesis of this compound.

Causality in Experimental Choices

The choice of a catalytic amount of sodium ethoxide is crucial. The ethoxide anion acts as a nucleophile, deprotonating the 3-pentanol to form the 3-pentoxide anion. This anion then attacks the electrophilic carbonyl carbon of the ethyl acetoacetate. The reaction is driven to completion by the removal of the ethanol byproduct, which is typically more volatile than the other components of the reaction mixture. Heating the reaction mixture serves to increase the reaction rate and facilitate the removal of ethanol.

Applications in Research and Development

As a versatile building block, this compound is primarily used as a chemical intermediate in organic synthesis. Its ability to undergo alkylation, acylation, and other modifications at the C2 position makes it a valuable starting material for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds.

While specific examples in late-stage drug development are not widely documented in public literature, the acetoacetate moiety is a common feature in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical agents. The 3-pentyl ester group can influence the solubility and reactivity of the molecule compared to the more common methyl or ethyl esters.

Experimental Protocol: Synthesis of this compound via Transesterification

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

3-Pentanol (1.2 eq)

-

Sodium metal (0.05 eq)

-

Toluene (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a distillation head

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In a dry, inert atmosphere, carefully add sodium metal (0.05 eq) to a portion of the 3-pentanol in a separate flask to generate sodium 3-pentoxide.

-

Reaction Setup: To a round-bottom flask, add ethyl acetoacetate (1.0 eq), 3-pentanol (1.2 eq), and the freshly prepared sodium 3-pentoxide solution.

-

Reaction: Heat the mixture to a gentle reflux. The more volatile ethanol will begin to distill off. Monitor the reaction progress by observing the temperature at the distillation head and by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the cessation of ethanol distillation and TLC analysis), cool the reaction mixture to room temperature.

-

Neutralization: Carefully quench the reaction by adding 1 M HCl until the mixture is neutral to pH paper.

-

Extraction: Transfer the mixture to a separatory funnel and extract with toluene. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by GC-MS and ¹H NMR spectroscopy, comparing the obtained data with reference spectra.

Conclusion

This compound is a readily available and highly versatile chemical intermediate. Its synthesis via transesterification is a straightforward and scalable process. For researchers and drug development professionals, this compound offers a valuable building block for the creation of novel molecular architectures. A clear understanding of its properties and synthesis is key to unlocking its full potential in the laboratory and beyond.

References

Sources

- 1. pentyl 3-oxobutanoate6624-84-6,Purity96%_Advance Scientific & Chemical [molbase.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Refractive Index Information Catalog [thegoodscentscompany.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-((Pentan-3-yl)oxy)pentane | C10H22O | CID 19819093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CID 59446175 | C5H11O+ | CID 59446175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

A-Scientist's Guide to 3-Pentyl Acetoacetate: Synthesis, Reactivity, and Applications as a Core Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentyl acetoacetate, a member of the β-keto ester family, stands as a pivotal yet often overlooked chemical intermediate. Its unique structural features—a reactive methylene group flanked by two carbonyls and a branched ester moiety—endow it with a versatile reactivity profile that is highly valuable in organic synthesis. This guide provides an in-depth exploration of this compound, from its fundamental synthesis and physicochemical properties to its core utility in constructing complex molecular architectures. We will dissect the mechanistic principles behind its key reactions, provide actionable experimental protocols, and survey its applications in the synthesis of high-value compounds, including pharmaceuticals and fine chemicals.

Introduction: The Strategic Value of β-Keto Esters

β-Keto esters are foundational building blocks in synthetic chemistry. The ester functionality serves to activate the α-carbon (the methylene group), making its protons significantly more acidic (pKa ≈ 11) than those of a simple ketone. This increased acidity allows for easy deprotonation with common bases to form a resonance-stabilized enolate, a potent carbon nucleophile.[1] This reactivity is the cornerstone of the classical acetoacetic ester synthesis , a powerful method for producing α-substituted ketones.[2][3]

While ethyl acetoacetate is the most commonly cited member of this class, homologues like this compound offer distinct advantages, including modified solubility, steric influence, and unique physical properties that can be beneficial in specific synthetic contexts. Understanding its role as an intermediate is crucial for chemists aiming to leverage its reactivity for targeted molecular construction.

Synthesis and Physicochemical Properties

The most common route to this compound is through the transesterification of a more readily available β-keto ester, such as ethyl or methyl acetoacetate, with 3-pentanol. This reaction can be catalyzed by acids, bases, or enzymes.[4]

Synthesis via Transesterification

The reaction involves heating the starting β-keto ester with an excess of 3-pentanol in the presence of a suitable catalyst. The equilibrium is driven towards the product by removing the lower-boiling alcohol (e.g., ethanol) via distillation.

Physicochemical Data

A summary of key physical and chemical properties for this compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [5] |

| Molecular Weight | 172.22 g/mol | [5][6] |

| CAS Number | 13562-81-7 | [5][6] |

| Appearance | Colorless to almost colorless clear liquid | |

| IUPAC Name | pentan-3-yl 3-oxobutanoate | [5] |

| Synonyms | Acetoacetic Acid 3-Pentyl Ester, 3-Amyl Acetoacetate | [7] |

Core Reactivity: The Methylene Group as a Nucleophilic Hub

The synthetic utility of this compound hinges on the reactivity of its α-methylene group. The electron-withdrawing effects of the adjacent ketone and ester carbonyls facilitate the formation of a stable enolate ion.

Enolate Formation and Alkylation

The central reaction of acetoacetic esters is their alkylation.[8] This is a two-step process:

-

Deprotonation: A strong base, typically an alkoxide like sodium ethoxide (NaOEt), is used to quantitatively remove an α-proton, generating the nucleophilic enolate.[3]

-

Causality: Using an alkoxide base that matches the ester group (e.g., sodium 3-pentoxide in this case, though NaOEt is often sufficient) is crucial to prevent transesterification, which would lead to a mixture of ester products.[9] However, since the ester is often removed in the final step, this is sometimes less critical than in other applications.

-

-

Nucleophilic Substitution: The resulting enolate attacks an electrophilic carbon, typically from an alkyl halide (R-X), in an Sₙ2 reaction.[1] This forms a new carbon-carbon bond at the α-position.

Hydrolysis and Decarboxylation: The Ketone Synthesis

Following alkylation, the modified β-keto ester can be converted into a ketone. This is achieved by heating with aqueous acid (e.g., H₂SO₄ or HCl).[2] This process involves two distinct transformations:

-

Ester Hydrolysis: The ester is hydrolyzed to a β-keto acid.

-

Decarboxylation: β-Keto acids are thermally unstable and readily lose carbon dioxide (CO₂) upon heating to yield the final ketone product.[9]

This entire sequence, from enolate formation to decarboxylation, allows for the formal replacement of an alkyl halide's halogen with a —CH₂C(O)CH₃ group, making it a powerful tool for ketone synthesis.

Advanced Applications and Named Reactions

Beyond simple alkylation, the reactivity of this compound can be harnessed in more complex transformations, particularly in the synthesis of heterocyclic compounds.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[10][11] The reaction proceeds via nucleophilic attack of the enolate onto the diazonium salt, followed by hydrolysis and cleavage of the acyl group.[10][12]

-

Mechanism Insight: The reaction first forms an azo compound intermediate.[10] Under basic or acidic conditions, this intermediate undergoes hydrolytic cleavage. Depending on the conditions, either the acetyl group or the ester group can be cleaved.[13] The resulting hydrazone is a highly valuable intermediate.

-

Synthetic Utility: The hydrazone products are key precursors for synthesizing indoles via the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry for building the core of many pharmaceutical agents.[11]

Experimental Protocols: A Self-Validating System

The following protocol outlines a general procedure for the synthesis of an α-substituted ketone using this compound.

Protocol: Synthesis of 3-Methyl-2-pentanone (Illustrative Example)

This protocol adapts the general acetoacetic ester synthesis for a specific target.[14]

Step 1: Enolate Formation (Alkylation 1)

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.0 eq) to anhydrous ethanol under an inert atmosphere.

-

Addition: Slowly add this compound (1.0 eq) to the stirred solution at room temperature. Stir for 1 hour to ensure complete enolate formation.

-

Self-Validation: The formation of the sodium salt may result in a thicker suspension or a slight color change.

-

Step 2: First Alkylation (Methylation)

-

Reaction: Add methyl iodide (1.0 eq) dropwise to the enolate solution. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

-

Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

Step 3: Saponification and Decarboxylation

-

Hydrolysis: Add a solution of aqueous HCl (e.g., 3M) to the reaction mixture and heat to reflux.

-

Reflux: Maintain reflux for 2-4 hours. The evolution of CO₂ gas should be observed.

-

Self-Validation: The cessation of gas evolution is a strong indicator that the decarboxylation is complete.

-

Step 4: Workup and Purification

-

Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain pure 3-methyl-2-pentanone.

Step 5: Characterization

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Safety and Handling

This compound is classified as a skin and eye irritant.[5] It is also a combustible liquid.[15]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and powerful chemical intermediate. Its value lies in the predictable and controllable reactivity of its α-methylene protons, which enables the formation of new carbon-carbon bonds. Through fundamental reactions like the acetoacetic ester synthesis and more advanced transformations such as the Japp-Klingemann reaction, this intermediate provides a reliable pathway to complex ketones and heterocyclic systems that are vital to the pharmaceutical and fine chemical industries. By understanding the mechanistic principles and applying robust, self-validating protocols, researchers can effectively integrate this building block into their synthetic strategies to achieve their molecular design goals.

References

-

Wikipedia. Acetoacetic ester synthesis.

-

Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Accounts of Chemical Research, 38(10), 777-788.

-

Hunt, I. Ch21: Acetoacetic esters. University of Calgary.

-

Wikipedia. Japp-Klingemann-Reaktion.

-

OpenOChem Learn. Acetoacetic Ester Synthesis.

-

Wikipedia. Japp–Klingemann reaction.

-

Chemistry Notes. (2022). Acetoacetic ester synthesis; Mechanism and Application.

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.

-

chemeurope.com. Japp-Klingemann reaction.

-

Chemistry Steps. Acetoacetic Ester Synthesis.

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404.

-

O'Brien, P. J., & Hinkley, S. F. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24755-24773.

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester.

-

Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.

-

Slideshare. (2015). Japp klingemann reaction.

-

ECHEMI. ACETOACETIC ACID 3-PENTYL ESTER.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14677137, this compound.

-

National Institute of Standards and Technology. Pentyl acetoacetate. NIST Chemistry WebBook.

-

Filo. (2025). Prepare 3-methyl-2-pentanone from acetoacetic ester.

-

Cram. Pentyl Acetate Synthesis Lab Report.

-

Tokyo Chemical Industry (India) Pvt. Ltd. This compound.

-

TCI Chemicals. This compound 13562-81-7.

-

CP Lab Safety. This compound, min 97% (GC), 1 ml.

-

accedaCRIS. (2013). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE.

-

Ladero, M., et al. (2021). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. Processes, 9(7), 1184.

-

Occupational Safety and Health Administration. 3-PENTYL ACETATE.

-

Pradhan, S. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview.

Sources

- 1. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. This compound | C9H16O3 | CID 14677137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pentyl acetoacetate [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. aklectures.com [aklectures.com]

- 9. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. Japp-Klingemann_reaction [chemeurope.com]

- 12. Japp-Klingemann-Reaktion – Wikipedia [de.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Prepare 3-methyl-2-pentanone from acetoacetic ester. | Filo [askfilo.com]

- 15. This compound | 13562-81-7 | TCI AMERICA [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Preparation of 3-Pentyl Acetoacetate via Transesterification

Abstract: This document provides a comprehensive guide for the synthesis of 3-pentyl acetoacetate through the transesterification of a readily available starting material, ethyl acetoacetate, with 3-pentanol. The protocol details an acid-catalyzed approach, leveraging a Dean-Stark apparatus to drive the reaction equilibrium towards the desired product. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth explanations of the procedural steps, reaction mechanism, purification techniques, and analytical characterization.

Introduction: The Strategic Importance of β-Keto Esters

β-Keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2][3] Their utility stems from the presence of both electrophilic and nucleophilic centers, allowing for a diverse range of chemical transformations.[3] The synthesis of specific β-keto esters, such as this compound, is often a critical step in the development of novel compounds.

Transesterification represents a highly efficient and atom-economical method for the preparation of various esters.[4][5] This process involves the exchange of the alkoxy group of an ester with another alcohol.[4] In the context of β-keto esters, this reaction is particularly advantageous as it allows for the modification of commercially available and cost-effective starting materials like ethyl acetoacetate.[1][2] The selective transesterification of β-keto esters can be achieved under various conditions, including the use of acid or base catalysts, as well as enzymatic and catalyst-free approaches.[2][6]

This protocol focuses on an acid-catalyzed transesterification, a robust and widely applicable method. The reaction equilibrium is effectively shifted towards the product by the continuous removal of the ethanol byproduct using a Dean-Stark apparatus.[7][8][9]

Reaction Mechanism and Rationale